4,5-dihydro-1H-pyrazol-3-amine
Overview
Description
4,5-Dihydro-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazole, characterized by a five-membered ring structure with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydro-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids, bases, or even metal-free catalysts like vitamin B1 .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods and continuous flow reactors to ensure efficient production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can convert it into pyrazolidines or cause ring cleavage.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Pyrazolidines or ring-cleaved products.
Substitution: Various substituted pyrazolines
Scientific Research Applications
4,5-Dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor ligands.
Medicine: This compound has shown potential in the development of drugs for treating various conditions, including cancer, inflammation, and infectious diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
4,5-Dihydro-1H-pyrazole: A closely related compound with similar structural features but different reactivity and applications.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in materials science
Uniqueness: 4,5-Dihydro-1H-pyrazol-3-amine stands out due to its specific amine group at the 3-position, which imparts unique reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
4,5-dihydro-1H-pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-1-2-5-6-3/h5H,1-2H2,(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMGDTYKKZYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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